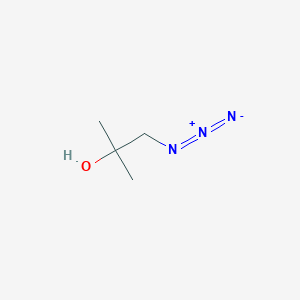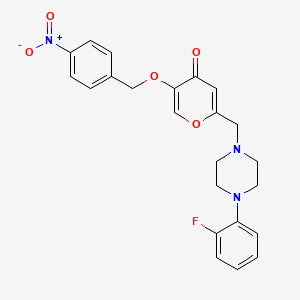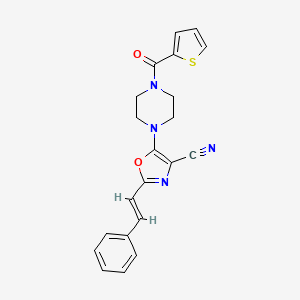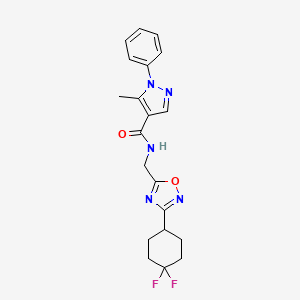
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as CP-154,526, is a small molecule compound that has been widely studied for its biological effects. This compound belongs to the class of thiadiazole derivatives and has shown potential in various scientific research applications.
作用机制
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine acts as a competitive antagonist of the CRF1 receptor. It binds to the receptor and prevents the binding of the endogenous ligand, corticotropin-releasing factor (CRF). This leads to a reduction in the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones such as cortisol. By blocking the effects of stress on the brain, 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models of anxiety. It has also been shown to improve depressive-like behavior in animal models of depression. In addition, 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to reduce the release of stress hormones such as cortisol in response to stress.
实验室实验的优点和局限性
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in lab experiments. It is a small molecule compound that is relatively easy to synthesize. It has also been extensively studied, with a large body of literature on its effects. However, there are also limitations to its use. 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a selective antagonist of the CRF1 receptor, and its effects may not be generalizable to other stress-related pathways. In addition, its effects may be influenced by factors such as dose and route of administration.
未来方向
There are several future directions for research on 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One area of interest is its potential use in the treatment of stress-related disorders such as anxiety and depression. Further research is needed to determine the optimal dosing and administration regimen for these conditions. Another area of interest is the potential use of 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in the study of stress-related pathways in the brain. By blocking the effects of stress on the brain, 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may provide insights into the underlying mechanisms of stress-related disorders. Finally, there is also interest in the development of new compounds that target the CRF1 receptor, with the goal of improving the efficacy and tolerability of these compounds for clinical use.
合成方法
The synthesis of 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to yield 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine as a white solid.
科学研究应用
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its effects on the central nervous system. It has been found to act as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This receptor is known to play a key role in the regulation of stress response, anxiety, and depression. 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to block the effects of stress on the brain, leading to its potential use in the treatment of stress-related disorders.
属性
IUPAC Name |
5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGCPHMSSZMAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2447528.png)

![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2447532.png)



![N-(3,4-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2447538.png)

![3-(4-bromophenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2447540.png)

![N-[3-(2,2,2-Trifluoroethoxymethyl)phenyl]prop-2-enamide](/img/structure/B2447544.png)
![1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2447549.png)
![1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2447550.png)